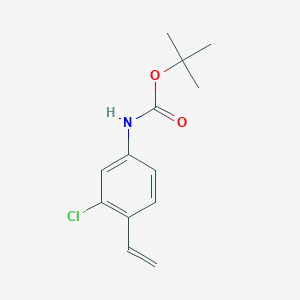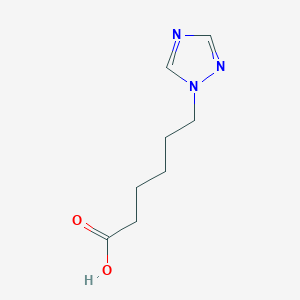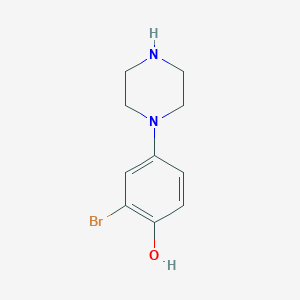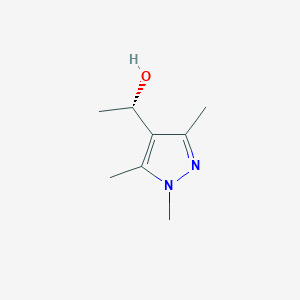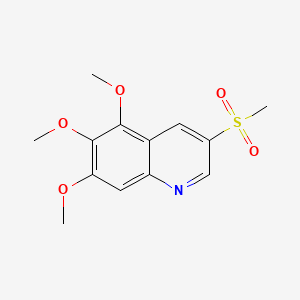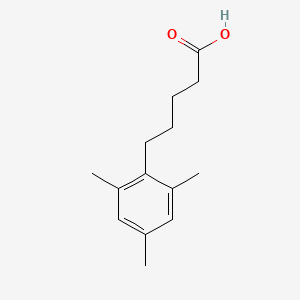
5-Mesitylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Mesitylpentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a pentanoic acid backbone with a mesityl group attached to the fifth carbon atom The mesityl group, derived from mesitylene, consists of a benzene ring with three methyl groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mesitylpentanoic acid typically involves the introduction of the mesityl group to a pentanoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where mesitylene reacts with a pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of a mesityl-substituted pentenoic acid, which can be obtained through the hydroformylation of mesitylene with pentenoic acid. This method allows for the efficient production of the desired compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Mesitylpentanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form mesityl-substituted pentanoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mesityl-substituted pentanoic acid derivatives, while reduction can produce mesityl-substituted alcohols or aldehydes.
Scientific Research Applications
5-Mesitylpentanoic acid has a range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 5-Mesitylpentanoic acid exerts its effects depends on the specific application. In chemical reactions, the mesityl group can stabilize reaction intermediates through resonance and inductive effects. In biological systems, the compound may interact with specific enzymes or receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Phenylpentanoic acid: Similar in structure but with a phenyl group instead of a mesityl group.
Valeric acid: A simpler carboxylic acid without the aromatic substitution.
Mesitylene: The parent compound of the mesityl group, used in various chemical syntheses.
Uniqueness
5-Mesitylpentanoic acid is unique due to the presence of the mesityl group, which imparts distinct chemical and physical properties. The mesityl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
5-(2,4,6-trimethylphenyl)pentanoic acid |
InChI |
InChI=1S/C14H20O2/c1-10-8-11(2)13(12(3)9-10)6-4-5-7-14(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
IJAARYGWAGACAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


